N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)isobutyramide
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Overview
Description
2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is a complex organic compound featuring a piperidine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.
Coupling with the Phenyl Group: The phenyl group is coupled to the pyrimidine-piperidine intermediate through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Amidation: The final step involves the amidation reaction where the amide bond is formed between the phenyl group and the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)methyl)benzamide
- 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide
Uniqueness
2-METHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)PROPANAMIDE is unique due to its specific structural features, such as the combination of piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H27N5O |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-methyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]propanamide |
InChI |
InChI=1S/C20H27N5O/c1-14(2)19(26)22-16-7-9-17(10-8-16)23-20-21-15(3)13-18(24-20)25-11-5-4-6-12-25/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,26)(H,21,23,24) |
InChI Key |
XCYMNHYCAKMXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)C)N3CCCCC3 |
Origin of Product |
United States |
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